molecular formula C27H28N8O6 B537568 N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide

N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide

Cat. No. B537568
M. Wt: 560.6 g/mol
InChI Key: URNPSPODMACDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NP627 is a novel specific inhibitor of Protein Kinase CδI activity, improving metabolic dysfunction in human adipocytes from obese individuals.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Anticonvulsant Activity : The compound was studied for its anticonvulsant activity, showing significant protective effects against seizures induced by pentylenetetrazole (Ulusoy, Ergenç, Ekinci, & Oezer, 1996).

  • Structural Variations in Complexes : Research on similar compounds, focusing on N,N′-bis(salicylidene)-1,3-pentanediamine, explored their structural variations and characteristics when forming complexes (Mukherjee, Biswas, Drew, & Ghosh, 2007).

  • Novel Conjugated Polymers : Studies on related compounds, such as N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, revealed their use in creating novel conjugated polymers with applications in electrochromic devices (Chen et al., 2010).

Biological Activity and Applications

  • Antimicrobial and Antioxidant Activity : Compounds resulting from condensation reactions involving similar chemical structures were found to have moderate antifungal activity, with potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

  • Bioremediation : A study on the role of laccase from Fusarium incarnatum in bioremediation used similar chemical structures, indicating potential applications in environmental pollutant degradation (Chhaya & Gupte, 2013).

Molecular Modelling and Synthesis

  • Molecular Modelling for DNA Inhibitors : Molecular modelling studies on bisnaphthalimide derivatives, which share structural similarities, demonstrated their potential as DNA topoisomerase II inhibitors with significant cytotoxicity (Filosa et al., 2009).

properties

Product Name

N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide

Molecular Formula

C27H28N8O6

Molecular Weight

560.6 g/mol

IUPAC Name

N,N'-bis[(E)-[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide

InChI

InChI=1S/C27H28N8O6/c28-20(12-14-34-24(38)16-6-1-2-7-17(16)25(34)39)30-32-22(36)10-5-11-23(37)33-31-21(29)13-15-35-26(40)18-8-3-4-9-19(18)27(35)41/h1-4,6-9H,5,10-15H2,(H2,28,30)(H2,29,31)(H,32,36)(H,33,37)

InChI Key

URNPSPODMACDAK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=O)N(C(=O)C2=C1)CC/C(=N\NC(=O)CCCC(=O)N/N=C(/N)\CCN3C(=O)C4=CC=CC=C4C3=O)/N

SMILES

O=C(NNC(CCN(C(C1=C2C=CC=C1)=O)C2=O)=N)CCCC(NNC(CCN(C(C3=C4C=CC=C3)=O)C4=O)=N)=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NNC(=O)CCCC(=O)NN=C(CCN3C(=O)C4=CC=CC=C4C3=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NP627;  NP-627;  NP 627

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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